Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that includes both pyrrole and pyrazine rings, making it an attractive scaffold for drug discovery and other scientific research .
Preparation Methods
The synthesis of Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine hydrate, acyl (bromo)acetylenes, and propargylamine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it exhibits various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . These activities make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied, but they often involve key enzymes and signaling pathways related to the compound’s therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can be compared to other pyrrolopyrazine derivatives, such as ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate . While both compounds share a similar core structure, this compound is unique due to its specific functional groups and the resulting biological activities . Other similar compounds include various pyrazole derivatives, which also exhibit diverse biological activities and are used in medicinal chemistry .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 6-formyl-1,4-dimethylpyrrolo[3,2-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)10-7(6-15)9-8(13(10)2)5-12-14(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
VKOCPGQQFCUZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=NN2C)C=O |
Origin of Product |
United States |
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